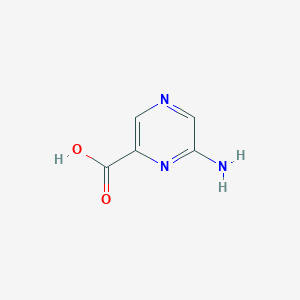

6-Aminopyrazine-2-carboxylic acid

描述

Significance of Pyrazine (B50134) Carboxylic Acid Scaffolds in Contemporary Chemical and Pharmaceutical Sciences

Pyrazine carboxylic acid scaffolds are integral to modern chemical and pharmaceutical sciences due to their presence in numerous biologically active compounds. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key structural motif that imparts specific physicochemical properties to a molecule, influencing its bioactivity, metabolic stability, and pharmacokinetic profile.

The incorporation of a carboxylic acid group onto the pyrazine ring further enhances its utility. The carboxylic acid moiety is a crucial functional group in drug design, as it can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. nih.gov This ability to form strong interactions often translates into potent biological activity.

Research has demonstrated that pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airjpbcs.com For instance, Pyrazinamide (B1679903), a derivative of pyrazine carboxylic acid, is a first-line medication for the treatment of tuberculosis. mdpi.comnih.gov It is a prodrug that is converted to pyrazinoic acid, its active form, within the mycobacterium. mdpi.comnih.gov The success of pyrazinamide has spurred further investigation into other pyrazine carboxylic acid derivatives as potential therapeutic agents. Moreover, the pyrazine scaffold is found in several other marketed drugs, highlighting its importance in drug discovery. nih.govmdpi.com

The versatility of the pyrazine carboxylic acid scaffold also extends to materials science, where its derivatives are explored for applications in areas such as organic electronics and coordination chemistry. The ability of the nitrogen atoms and the carboxylic acid group to coordinate with metal ions makes these compounds interesting ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.

Historical Trajectory and Evolution of Research on Aminopyrazine Carboxylates

The study of aminopyrazine carboxylates has evolved significantly over the years. Initial research focused on the fundamental synthesis and characterization of these compounds. Early synthetic methods often involved multi-step processes to introduce the desired functional groups onto the pyrazine ring.

Over time, as the importance of pyrazine derivatives in medicinal chemistry became more apparent, research shifted towards the development of more efficient and versatile synthetic routes. This has included the exploration of various coupling reagents and catalytic systems to facilitate the synthesis of a wide range of aminopyrazine carboxylate derivatives. rjpbcs.com For example, methods have been developed for the condensation of substituted pyrazine-2-carboxylic acids with various amines to produce amides with potential biological activity. mdpi.com

In recent decades, the focus of research has expanded beyond synthesis to include detailed investigations into the biological activities of aminopyrazine carboxylates and their derivatives. This has been driven by the increasing need for new drugs to combat infectious diseases and cancer. dri.saresearchgate.net Researchers have synthesized and screened libraries of these compounds against various biological targets, leading to the discovery of molecules with promising antimycobacterial, antifungal, and anticancer activities. mdpi.comnih.govresearchgate.net

Furthermore, advancements in computational chemistry have enabled researchers to perform in silico studies, such as molecular docking, to predict the binding of aminopyrazine carboxylate derivatives to their biological targets. rjpbcs.com This has provided valuable insights into their mechanism of action and has guided the rational design of more potent and selective compounds. The ongoing research in this area continues to uncover new applications and further solidify the importance of aminopyrazine carboxylates in chemical and pharmaceutical sciences.

Chemical and Physical Properties of 6-Aminopyrazine-2-carboxylic acid

| Property | Value |

| CAS Number | 61442-38-4 |

| Molecular Formula | C₅H₅N₃O₂ |

| Molecular Weight | 139.11 g/mol |

| Boiling Point | 448.324 °C at 760 mmHg |

| Density | 1.534 g/cm³ |

| SMILES | Nc1cncc(n1)C(=O)O |

| InChI Key | LEUHGHBIVGABDQ-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. chemscene.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-aminopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUHGHBIVGABDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485517 | |

| Record name | 6-AMINOPYRAZINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61442-38-4 | |

| Record name | 6-AMINOPYRAZINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to 6-Aminopyrazine-2-carboxylic Acid

The construction of the this compound scaffold can be achieved through various synthetic strategies, ranging from multi-step protocols to more modern catalytic and green chemistry approaches.

Multi-Step Organic Synthesis Protocols and Optimization Strategies

Traditional multi-step syntheses often form the foundation for producing this compound and its analogs. One reported method involves the synthesis of 3-aminopyrazine-2-carboxylic acid through a series of reactions including cyclization, nitrosation, reduction, and ring-opening reactions, starting from methyl cyanoacetate and urea. globethesis.com The optimization of such processes is crucial for improving yields and simplifying procedures. globethesis.com For instance, in the synthesis of related pyrazine (B50134) derivatives, optimization of reaction conditions, such as the choice of catalyst and reaction time, has been shown to be critical for achieving high conversion rates. nih.govdiva-portal.org A one-pot, two-step synthesis for a related dicarbonitrile derivative highlights the efficiency gains from process optimization, where different catalysts were employed for sequential reaction steps. diva-portal.orgdundee.ac.uk

Catalytic Approaches and Mechanistic Considerations in Synthesis

Catalysis offers a more efficient and milder alternative to traditional synthetic methods. Natural product-based catalysts like pyridine-2-carboxylic acid, betaine, and guanidine carbonate have been explored for the synthesis of related nitrogen-containing heterocycles. nih.govdiva-portal.org For example, betaine was found to be effective in the first step of a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, while guanidine carbonate efficiently catalyzed the second step. diva-portal.orgdundee.ac.uk The mechanism of these catalytic reactions is of significant interest, with studies suggesting that the catalyst's role can range from activating substrates to facilitating key bond formations. In the context of amidation reactions, which are crucial for derivatization, various catalysts, including boron-based and metal-based systems, have been developed to facilitate the direct condensation of carboxylic acids and amines, which typically requires high temperatures. mdpi.comresearchgate.net

Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceutical intermediates. mdpi.commdpi.com This includes the use of environmentally benign solvents like water, the development of recyclable catalysts, and the implementation of energy-efficient processes such as microwave-assisted synthesis. mdpi.commdpi.comnih.gov For instance, the use of water as a co-solvent has been demonstrated to lead to excellent yields in the final steps of some pharmaceutical syntheses without the need for solvent removal and extraction. mdpi.com The development of metal-catalyzed acceptorless coupling and one-pot reactions for N-heterocycle synthesis exemplifies the move towards more sustainable and atom-economical methods. mdpi.com

Precursor Chemistry: Synthesis from Related Pyrazine Derivatives

The synthesis of this compound can also be approached by modifying existing pyrazine cores. For example, 3-aminopyrazine-2-carboxylic acid can be prepared from the hydrolysis of lumazine (2,4-dihydroxypteridine). google.com Another precursor, pterin (2-amino-4-hydroxypteridine), can be cleaved to form 3-aminopyrazine-2-carboxylic acid or its alkali metal salts at elevated temperatures in the presence of an alkali metal hydroxide. google.com The synthesis of various substituted pyrazine-2-carboxylic acid amides often starts from corresponding substituted pyrazine-2-carboxylic acids, which are then converted to their acid chlorides before condensation with anilines. nih.govresearchgate.netmdpi.com

Derivatization and Functionalization Strategies of the this compound Core

The functional groups of this compound, namely the amino and carboxylic acid moieties, provide versatile handles for further chemical modifications, leading to a wide array of derivatives with diverse properties.

Amidation and Carboxamide Derivatives

Amidation is a key transformation for derivatizing the carboxylic acid group of this compound and its analogs. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which is then reacted with a suitable amine. nih.govmdpi.com For example, substituted pyrazine-2-carboxylic acid chlorides have been condensed with various ring-substituted anilines to produce a series of amides. nih.govresearchgate.netmdpi.com

Alternative amidation methods that avoid the use of harsh reagents are also being explored. Coupling agents like 1,1'-carbonyldiimidazole (CDI) and propyl phosphonic anhydride (T3P) have been successfully employed to facilitate the formation of amide bonds between pyrazine-2-carboxylic acids and amines under milder conditions. nih.govrjpbcs.com Microwave irradiation has also been utilized to promote the aminolysis of esters derived from 3-aminopyrazine-2-carboxylic acid, providing a rapid and efficient route to carboxamides. nih.gov The synthesis of pyrazine-2-carboxylic acid derivatives with aromatic, cyclic, and aliphatic side chains has been accomplished using the Yamaguchi esterification method, which avoids the use of thionyl chloride. researchgate.net

Below is a table summarizing various amidation reactions of pyrazine carboxylic acid derivatives:

| Starting Pyrazine Carboxylic Acid Derivative | Amine | Coupling Method/Reagent | Product Type | Reference |

| 6-Chloropyrazine-2-carboxylic acid | Substituted anilines | Thionyl chloride, then pyridine (B92270) | Substituted anilides | nih.govmdpi.com |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | Substituted anilines | Thionyl chloride, then pyridine | Substituted anilides | nih.govmdpi.com |

| 3-Aminopyrazine-2-carboxylic acid | Alkylamines/Anilines/Benzylamines | 1,1'-Carbonyldiimidazole (CDI), DMSO, microwave | Carboxamides | nih.gov |

| 3-Aminopyrazine-2-carboxylic acid | Benzylamines | H₂SO₄/Methanol (to form ester), then aminolysis via microwave | N-benzyl carboxamides | nih.gov |

| 5-Methylpyrazine-2-carboxylic acid | N-heteroarylpiperazines | Propyl phosphonic anhydride (T3P) | Piperazine amides | rjpbcs.com |

| 3-Aminopyrazine-2-carboxylic acid | N-heteroarylpiperazines | Propyl phosphonic anhydride (T3P) | Piperazine amides | rjpbcs.com |

| Pyrazine-2-carboxylic acid | Various amines | Yamaguchi esterification | Esters (precursors to amides) | researchgate.net |

Esterification and Carboxylate Ester Formation

The conversion of the carboxylic acid group of this compound into its corresponding esters is a fundamental transformation, often employed to enhance the compound's solubility, modify its biological activity, or to serve as a protecting group during subsequent synthetic steps.

One of the most common methods for the esterification of pyrazine-2-carboxylic acids is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com For instance, methyl and propyl esters of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids have been successfully prepared by reacting the corresponding acids with methanol or propanol in the presence of a catalytic amount of sulfuric acid. nih.gov Microwave irradiation has been utilized to accelerate this reaction under mild conditions, which helps in preventing the decomposition of the carboxylic acid moiety. nih.gov

Another approach involves the reaction of an alkali metal salt of 3-aminopyrazine-2-carboxylic acid with an alkyl halide. For example, 3-aminopyrazine-2-carboxylic acid methyl ester has been prepared by reacting the potassium salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide in a solvent like dimethylformamide (DMF) or dimethylacetamide. google.com This method offers a high-yield synthesis of the methyl ester. google.com

The choice of esterification method can be influenced by the presence of other functional groups in the molecule. For instance, in the synthesis of derivatives of 3-aminopyrazine-2-carboxamides, a two-step procedure involving an initial Fischer esterification to form the methyl ester, followed by aminolysis with a suitable amine, has been employed. nih.gov This highlights the utility of the ester as an intermediate for further functionalization.

Table 1: Examples of Esterification Reactions of Pyrazine Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | Propanol, H₂SO₄ (cat.), Microwave | Propyl 3-(phenylcarbamoyl)pyrazine-2-carboxylates | 35-85% | nih.gov |

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | Methanol, H₂SO₄ (cat.), Microwave | Methyl 3-(phenylcarbamoyl)pyrazine-2-carboxylates | 52-76% | nih.gov |

| Potassium salt of 3-aminopyrazine-2-carboxylic acid | Methyl bromide, Dimethylformamide, 43°C | 3-Aminopyrazine-2-carboxylic acid methyl ester | 79.4% | google.com |

| 3-Aminopyrazine-2-carboxylic acid | Methanol, H₂SO₄ | Methyl 3-aminopyrazine-2-carboxylate | - | nih.gov |

| Pyrazine-2-carboxylic acid | Isobutyl alcohol, H₂SO₄ (cat.), azeotropic dehydration | Pyrazine-2-carboxylic acid isobutyl ester | High Purity | google.com |

Yields are as reported in the cited literature and may vary depending on specific substrates and reaction conditions.

Substitution Reactions: Halogenation and Alkylamino Modifications

Substitution reactions on the pyrazine ring of this compound and its derivatives are crucial for introducing diverse functionalities and modulating the electronic and steric properties of the molecule. Halogenation and alkylamino substitutions are particularly important transformations.

Halogenation: The introduction of halogen atoms, such as chlorine, onto the pyrazine ring can significantly influence the reactivity and biological activity of the resulting compounds. For instance, 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester has been synthesized and used as a precursor for further modifications. google.com

Alkylamino Modifications: The amino group at the 6-position provides a handle for various substitution reactions. The reaction of 3-amino-5,6-dichloropyrazine carboxylic acid esters with ammonia or amines leads to the displacement of one of the chlorine atoms, typically at the 5-position, to yield 3,5-diamino-6-chloropyrazine carboxylic acid esters. google.com This nucleophilic aromatic substitution reaction is often carried out in a high-boiling point solvent like dimethyl sulfoxide (DMSO). google.com For example, reacting 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester with ammonia in DMSO at elevated temperatures results in the formation of 3,5-diamino-6-chloropyrazine carboxylic acid methyl ester. google.com Similarly, reaction with dimethylamine in 2-propanol leads to the corresponding 5-dimethylamino derivative. google.com

These alkylamino-substituted pyrazines are valuable intermediates in the synthesis of biologically active molecules. The nature of the substituent on the amino group can be further varied to fine-tune the properties of the final compound.

Cyclization and Formation of Fused Heterocyclic Systems

The strategic placement of amino and carboxyl functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the intramolecular cyclization of a suitably derivatized intermediate.

One common strategy involves the conversion of the carboxylic acid to an amide, followed by cyclization. For example, condensation of 6-chloro- or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride with substituted anilines yields a series of amides. researchgate.net While this study focused on the biological activity of the amides themselves, such structures possess the potential for subsequent cyclization reactions to form fused systems like pyrazino[2,3-b]quinoxalines or other related heterocycles, depending on the nature of the aniline substituent and the reaction conditions employed.

The formation of fused heterocyclic systems often enhances the planarity and rigidity of the molecule, which can lead to improved biological activity or desirable photophysical properties. The specific conditions for cyclization, such as the use of dehydrating agents, high temperatures, or specific catalysts, are critical in determining the outcome of the reaction and the nature of the resulting fused ring system.

Reactivity Studies and Reaction Mechanisms of this compound

Understanding the reactivity of this compound is essential for predicting its chemical behavior and for the rational design of new synthetic routes and derivatives. The interplay between the electron-deficient pyrazine ring and the electron-donating amino group, along with the reactivity of the carboxyl group, governs its chemical transformations.

Electrophilic and Nucleophilic Reactions on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature makes it susceptible to nucleophilic attack, while electrophilic substitution is generally difficult. The presence of an amino group at the 6-position, being an electron-donating group, can partially mitigate this electron deficiency and influence the regioselectivity of substitution reactions.

Nucleophilic Reactions: The pyrazine ring in derivatives of this compound is susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or leaving groups. As discussed in section 2.2.3, the displacement of a chlorine atom by an amino group in 3-amino-5,6-dichloropyrazine carboxylic acid esters is a classic example of a nucleophilic aromatic substitution reaction on the pyrazine ring. google.com

Electrophilic Reactions: Direct electrophilic substitution on the pyrazine ring of this compound is challenging due to the deactivating effect of the ring nitrogens. However, the amino group can direct electrophiles to the ortho and para positions. The reactivity towards electrophiles is generally low, and harsh reaction conditions may be required, which can lead to side reactions or decomposition.

Reactivity of Amino and Carboxyl Functional Groups

The amino and carboxyl groups are the primary sites of reactivity in this compound, allowing for a wide range of chemical modifications.

Reactivity of the Amino Group: The amino group is nucleophilic and can readily react with various electrophiles. It can undergo acylation to form amides, as seen in the reaction with acid chlorides to produce substituted amides of pyrazine-2-carboxylic acids. researchgate.net It can also be alkylated or participate in condensation reactions. The nucleophilicity of the amino group is crucial for many of the synthetic transformations involving this compound.

Reactivity of the Carboxyl Functional Group: The carboxyl group exhibits typical carboxylic acid reactivity. It can be deprotonated to form a carboxylate salt, which can then react with electrophiles. As detailed in section 2.2.2, it readily undergoes esterification with alcohols under acidic conditions or via its alkali metal salt with alkyl halides. nih.govgoogle.com The carboxyl group can also be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which then serves as a highly reactive intermediate for the formation of amides and other derivatives. researchgate.net Furthermore, the carboxyl group can be activated by coupling agents like 1,1'-carbonyldiimidazole (CDI) to facilitate amide bond formation. nih.gov

Kinetic and Thermodynamic Aspects of Key Transformations

While detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not extensively reported in the provided context, general principles of reaction kinetics and thermodynamics apply to its transformations.

Esterification: The Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.com The forward reaction (esterification) and the reverse reaction (hydrolysis) proceed through a tetrahedral intermediate. masterorganicchemistry.com The position of the equilibrium is influenced by the concentrations of reactants and products. To favor ester formation, an excess of the alcohol is used, or water is removed from the reaction mixture, in accordance with Le Chatelier's principle. The use of microwave irradiation can increase the rate of reaction by providing efficient and rapid heating, thus reducing reaction times. nih.gov

Nucleophilic Aromatic Substitution: The rate of nucleophilic aromatic substitution on the pyrazine ring is dependent on several factors, including the nature of the leaving group, the nucleophilicity of the attacking species, and the solvent. The presence of electron-withdrawing groups on the ring generally increases the rate of substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). The use of polar aprotic solvents like DMSO can accelerate these reactions by solvating the cation of the nucleophile, thereby increasing its reactivity. google.com

Amide Bond Formation: The formation of amides from the carboxylic acid and an amine is often thermodynamically favorable but kinetically slow. Therefore, the carboxylic acid is typically activated to increase the reaction rate. The use of coupling agents like CDI or conversion to an acid chloride transforms the hydroxyl group of the carboxylic acid into a better leaving group, thereby lowering the activation energy for the subsequent nucleophilic attack by the amine. nih.govresearchgate.net

Structural Elucidation and Computational Investigations

Advanced Crystallographic Analysis of 6-Aminopyrazine-2-carboxylic Acid and its Complexes

Crystallographic techniques provide the most definitive view of a molecule's solid-state structure, offering precise coordinates of each atom and revealing the complex ways molecules interact with each other.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, the principles of this technique are well-established through studies of closely related pyrazine (B50134) and pyridine (B92270) carboxylic acids. nih.govresearchgate.net This powerful method involves irradiating a single, highly ordered crystal with X-rays. The resulting diffraction pattern is then mathematically decoded to generate a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

For analogous compounds like pyrazinoic acid, crystallographic analysis has revealed detailed information about bond lengths, bond angles, and the planarity of the molecule. nih.govresearchgate.net Such studies are crucial for confirming the molecular structure and understanding how substituents, like the amino group in the target compound, influence the geometry of the pyrazine ring and the carboxylic acid moiety.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The solid-state architecture of this compound is largely dictated by non-covalent interactions, particularly hydrogen bonds. The molecule possesses both hydrogen bond donors (the carboxylic acid's -OH group and the amino -NH₂ group) and hydrogen bond acceptors (the nitrogen atoms of the pyrazine ring and the carbonyl oxygen). This functionality allows for the formation of robust and predictable hydrogen-bonding patterns.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. Studies on the parent compound, pyrazine-2-carboxylic acid (pyrazinoic acid), have identified at least two polymorphic forms: a monoclinic and an orthorhombic structure. researchgate.netresearchgate.net These polymorphs differ in their hydrogen bonding patterns and molecular packing. researchgate.netresearchgate.net

This phenomenon highlights the subtle energetic balance that can be influenced by crystallization conditions. Crystal engineering seeks to control this process. By understanding the preferred supramolecular synthons, such as the acid-pyridine motif, scientists can design co-crystals or new polymorphic forms with desired properties. nih.gov While specific polymorphism studies on this compound are not detailed in the available literature, the known polymorphism of its parent acid suggests that it may also exhibit this behavior under different crystallization conditions. researchgate.netresearchgate.netrsc.org

Spectroscopic Characterization Techniques in Research

Spectroscopy provides a powerful, non-destructive window into the molecular world, allowing researchers to probe the vibrations, electronic transitions, and magnetic environments of atoms within a molecule to confirm its structure and analyze its bonding characteristics.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the energies of molecular vibrations.

For this compound, the IR spectrum is expected to show several characteristic bands:

O–H Stretch: A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O–H group in a carboxylic acid dimer.

N–H Stretch: The amino group (–NH₂) typically displays two stretching bands in the 3300–3500 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected between 1700–1720 cm⁻¹.

C=N and C=C Stretches: Vibrations associated with the pyrazine ring would appear in the 1400–1600 cm⁻¹ region.

These spectroscopic signatures are invaluable for confirming the presence of the key functional groups and providing evidence of the hydrogen-bonding interactions within the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C.

While a complete, assigned spectrum for this compound was not found in the reviewed search results, data from studies on its derivatives and related compounds provide a clear expectation of the spectrum. nih.gov For instance, in a study involving amidation of this compound, the starting material's protons were referenced. nih.gov Based on this and data for similar pyrazines, the expected signals in a ¹H NMR spectrum (typically run in a solvent like DMSO-d₆) would include: nih.gov

Two distinct signals for the two protons on the pyrazine ring.

A broad signal for the two protons of the amino group (–NH₂).

A very broad, downfield signal for the acidic proton of the carboxylic acid (–COOH).

Similarly, the ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule, with the carboxylic acid carbon appearing at a characteristic downfield shift (e.g., ~170 ppm). These NMR data provide unambiguous confirmation of the compound's covalent structure and connectivity. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at the atomic level. These methods allow for the prediction of electronic structure, molecular geometry, reactivity, and interactions with biological macromolecules, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules, such as their geometry, electronic distribution, and spectroscopic characteristics. For this compound, DFT calculations can elucidate key aspects of its chemical nature.

DFT studies would typically involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. From this optimized structure, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic group, indicating these as potential hydrogen bond acceptors.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is illustrative of typical DFT outputs and not from a specific study on this compound.)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has a rotatable bond between the pyrazine ring and the carboxylic acid group. MD simulations can reveal the preferred rotational angles (dihedrals) and the energy barriers between different conformations. This is crucial for understanding how the molecule might adapt its shape to fit into a protein's active site.

When placed in a simulated aqueous environment, MD can also shed light on the solvation dynamics, predicting how water molecules arrange around the solute and form hydrogen bonds. This information is valuable for understanding the compound's solubility and how it behaves in a biological medium. While specific MD studies on this compound are not widely documented, research on related pyrazine derivatives has used these simulations to assess how molecular rigidity can enhance the formation of stable complexes with proteins.

Quantum Chemical Methods for Reactivity Prediction

Quantum chemical methods, including DFT, are fundamental for predicting the reactivity of a molecule. By analyzing the electronic properties, one can identify which parts of the molecule are most likely to participate in chemical reactions.

Reactivity descriptors derived from quantum chemical calculations include:

Fukui Functions: These indicate the propensity of each atomic site in a molecule to accept or donate electrons, thereby predicting sites for nucleophilic and electrophilic attack.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated from HOMO and LUMO energies to provide a general measure of the molecule's stability and reactivity.

For this compound, these methods could predict that the nitrogen atoms in the pyrazine ring are susceptible to protonation, while the carboxylic acid group is the primary site for deprotonation and esterification reactions.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

Given that the parent compound, pyrazinamide (B1679903), is a first-line antitubercular drug that is converted to its active form, pyrazinoic acid, molecular docking could be used to study the interaction of this compound with potential targets in Mycobacterium tuberculosis. A key target is the enzyme pyrazinamidase, which is responsible for activating pyrazinamide. Docking studies could investigate whether the 6-amino substitution affects binding to this enzyme or other potential targets.

Table 2: Illustrative Molecular Docking Results (Note: This table is a generic representation of docking output and does not reflect actual results for this compound.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| InhA (M. tuberculosis) | -7.2 | TYR-158, MET-199 | Hydrogen Bond, Hydrophobic |

| Pyrazinamidase (M. tuberculosis) | -6.5 | ASP-8, CYS-138 | Hydrogen Bond, Pi-Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds.

To build a QSAR model for analogs of this compound, one would first need experimental data on the biological activity (e.g., antimycobacterial activity) of a set of related pyrazine derivatives. Then, various molecular descriptors would be calculated for each compound, including:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient).

Topological descriptors: Indices that describe molecular branching and connectivity.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links a combination of these descriptors to the observed activity. While specific QSAR models focused on this compound have not been detailed in the literature, this methodology has been applied to broader series of pyrazine derivatives to understand the structural requirements for their antifungal and photosynthesis-inhibiting activities.

Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Properties of 6-Aminopyrazine-2-carboxylic Acid in Coordination Chemistry

The coordinating behavior of this compound is dictated by the spatial arrangement of its donor atoms—the two nitrogen atoms of the pyrazine (B50134) ring, the exocyclic amino nitrogen, and the oxygen atoms of the carboxylate group.

This compound can coordinate to metal ions in several ways, making it a highly adaptable ligand in coordination chemistry. Upon deprotonation, the carboxylate group, along with the adjacent heterocyclic nitrogen atom (N1), can form a stable five-membered chelate ring with a metal ion. This bidentate N,O-chelation is a common binding mode for N-heterocyclic carboxylic acids. mdpi.comresearchgate.net

The ligand can also act as a bridging unit to form extended structures. The second nitrogen atom of the pyrazine ring (N4) can coordinate to an adjacent metal center, leading to the formation of coordination polymers. mdpi.commdpi.com Furthermore, the carboxylate group itself can adopt various bridging modes, such as the common syn-syn, syn-anti, and anti-anti conformations, linking multiple metal ions. researchgate.net The exocyclic amino group can also participate in coordination, although it is often involved in hydrogen bonding, which helps to stabilize the resulting supramolecular structures. pvpcollegepatoda.org

Potential Coordination Modes of 6-Aminopyrazine-2-carboxylate

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Bidentate Chelate (N,O) | Coordination through the N1 ring nitrogen and an oxygen from the adjacent carboxylate group. | Discrete mononuclear or polynuclear complexes. |

| Monodentate (N-donor) | Coordination through one of the pyrazine ring nitrogens. | Complexes where the carboxylate group may be non-coordinated or involved in hydrogen bonding. |

| Monodentate (O-donor) | Coordination through one oxygen of the carboxylate group. | Often found in conjunction with other coordinating groups or ligands. |

| Bridging (N,N-donor) | The two pyrazine ring nitrogens (N1 and N4) bridge two different metal centers. mdpi.commdpi.com | 1D, 2D, or 3D coordination polymers. |

| Bridging (Carboxylate) | The carboxylate group bridges two or more metal centers. researchgate.net | Polynuclear complexes and coordination polymers. |

The coordination behavior of this compound is highly sensitive to the pH of the reaction medium, which determines the protonation state of the molecule. The ligand possesses both an acidic site (carboxylic acid) and basic sites (the ring and amino nitrogens).

Synthesis, Structure, and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. The resulting structures are characterized using techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and thermal analysis.

This compound is capable of forming stable complexes with a wide array of transition metals. While extensive studies have been performed on its isomer, 3-aminopyrazine-2-carboxylic acid, which forms complexes with metals like Mo(VI), W(VI), Ru(II), Rh(III), Pd(II), and Pt(II), similar reactivity is expected for the 6-amino isomer. researchgate.net

For example, analogous to related N-heterocyclic carboxylates, it can form discrete, six-coordinate complexes. researchgate.net In a typical structure, the metal center is coordinated by two deprotonated 6-aminopyrazine-2-carboxylate ligands acting in a bidentate N,O-chelating fashion. The remaining coordination sites are usually occupied by solvent molecules, such as water. researchgate.net

Representative Transition Metal Complexes with N-Heterocyclic Carboxylate Ligands

| Complex Formula | Metal Ion | Coordination Environment | Reference |

|---|---|---|---|

| [Zn(topca)₂(H₂O)₂] | Zn(II) | Six-coordinate: two N,O-chelating ligands and two water molecules. | researchgate.net |

| [Ni(topca)₂(H₂O)₂]·2H₂O | Ni(II) | Six-coordinate: two N,O-chelating ligands and two water molecules. | researchgate.net |

| [Cd(topca)₂(H₂O)₂] | Cd(II) | Six-coordinate: two N,O-chelating ligands and two water molecules. | researchgate.net |

The ability of this compound to act as a bridging ligand is key to the formation of coordination polymers. The pyrazine ring is a classic linker, and its N1 and N4 atoms can bridge two different metal centers to generate one-dimensional chains. mdpi.commdpi.com These chains can be further organized into higher-dimensional networks through hydrogen bonding involving the non-coordinating amino and carboxylate groups, as well as π–π stacking interactions between the pyrazine rings. mdpi.com The combination of covalent coordination bonds and non-covalent interactions allows for the construction of robust and intricate supramolecular architectures. For instance, coordination polymers have been successfully synthesized using 2-aminopyrazine (B29847) and metal ions, forming infinite one-dimensional chains that are stabilized into two-dimensional layers by hydrogen bonds. mdpi.com

Metal-Organic Frameworks (MOFs) Derived from this compound

While specific MOFs based on this compound are not yet widely reported, the ligand possesses all the necessary characteristics to be an excellent building block for such materials. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The rigidity and defined geometry of the pyrazine ring, combined with the multiple, directionally specific coordination sites of the carboxylate and amino groups, make this compound a promising candidate for the design of novel MOFs. acs.org

The ligand could be used to connect metal-based secondary building units (SBUs) into extended 3D frameworks with tunable pore sizes and functionalities. The presence of the uncoordinated amino group within the pores could serve as a site for post-synthetic modification or act as a basic site to enhance properties like CO₂ adsorption or catalysis. acs.org The development of MOFs from this ligand could lead to materials with potential applications in gas storage, separation, and heterogeneous catalysis. nih.govresearchgate.net

Design Principles and Synthetic Methodologies for MOF Construction

General design principles for pyrazine-carboxylate MOFs involve utilizing the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group to coordinate with metal ions, forming extended porous networks. The inclusion of an amino group, as present in this compound, is a common strategy to introduce basic sites into the MOF structure. rsc.org This can enhance properties such as CO2 adsorption and catalytic activity. rsc.org

Typical synthetic methodologies for MOFs include solvothermal, hydrothermal, microwave-assisted, and mechanochemical methods. nih.govdrpress.orgtsijournals.com These techniques involve the reaction of a metal salt with the organic linker in a suitable solvent under controlled temperature and pressure to facilitate the crystallization of the MOF structure. nih.govdrpress.org While these methods are standard for the synthesis of related amino-functionalized MOFs, specific conditions and successful protocols for this compound are not detailed in the reviewed literature.

Structural Diversity and Topology of Pyrazine-Carboxylate MOFs

The structural diversity of MOFs derived from pyrazine-based ligands is vast, with the final topology being influenced by the coordination geometry of the metal ion, the connectivity of the ligand, and the reaction conditions. Pyrazine-carboxylate ligands can act as versatile linkers, leading to a range of network dimensionalities from 1D chains to complex 3D frameworks. However, without crystallographic data for MOFs synthesized from this compound, no specific information on their structural diversity or topology can be provided.

Research Applications of MOF-Based Materials

MOFs featuring pyrazine and amino functionalities have shown significant promise in various research applications. The inherent porosity and high surface area of these materials make them excellent candidates for gas adsorption and separation. drpress.org The nitrogen-rich pyrazine rings and basic amino groups can create specific interaction sites for gas molecules like carbon dioxide.

Furthermore, the functional groups can act as active sites for catalysis or as recognition sites for chemical sensing. rsc.orgdrpress.org Luminescent properties are also a key area of investigation for pyrazine-containing MOFs, with potential applications in sensing various chemical species. Despite these potential applications for a MOF based on this compound, the absence of specific research on such materials means there are no empirical findings to report.

Applications in Medicinal Chemistry and Drug Discovery

Strategic Role as Pharmaceutical Building Blocks and Intermediates

6-Aminopyrazine-2-carboxylic acid serves as a fundamental scaffold for the creation of more complex molecules with therapeutic potential. Its pyrazine (B50134) ring, substituted with both an amino and a carboxylic acid group, offers multiple points for chemical modification, allowing for the systematic development of compound libraries for screening and optimization.

The chemical versatility of this compound allows for its use in the synthesis of a wide range of bioactive pyrazine-derived compounds. For instance, it can be a precursor for creating various amide derivatives. A novel series of pyrazine-2-carboxylic acid derivatives were synthesized by reacting substituted pyrazine-2-carboxylic acids, including 3-aminopyrazine-2-carboxylic acid, with different piperazines. rjpbcs.com This process often involves coupling agents to facilitate the formation of the amide bond. rjpbcs.com

Furthermore, modifications of the pyrazine ring itself, such as the introduction of different substituents, can lead to compounds with a spectrum of biological activities. Research into the synthesis of various derivatives of 3-aminopyrazine-2-carboxylic acid has been conducted to explore their potential as antitubercular agents. nih.gov The synthesis of 6-methoxypyrazine-2-carboxylic acid hydrazide derivatives, starting from the corresponding carboxylic acid, has also been explored for antibacterial activity. researchgate.net These examples underscore the importance of this compound as a versatile building block in the generation of novel chemical entities with potential therapeutic applications. rjpbcs.comnih.govresearchgate.net

Bioisosteric replacement is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The carboxylic acid group of this compound can be replaced with various bioisosteres. While many bioisosteres for carboxylic acids have been reported, predicting the outcome of such a replacement is not always straightforward. enamine.net

The modification of the phenothiazine (B1677639) skeleton, a class of neuroleptic drugs, has led to derivatives with a broad range of biological activities, including anticancer and antibacterial properties. mdpi.com These modifications sometimes involve replacing benzene (B151609) rings with heteroaromatic systems like pyrazine. mdpi.com This highlights the potential of incorporating the pyrazine scaffold, derivable from compounds like this compound, into existing drug frameworks to generate new therapeutic agents.

Antimicrobial Research Focus

The pyrazine core is a well-established pharmacophore in antimicrobial drug discovery, most notably in the antitubercular drug pyrazinamide (B1679903). Consequently, derivatives of this compound have been a major focus of antimicrobial research.

Derivatives of pyrazine-2-carboxylic acid have shown significant promise as antitubercular agents. researchgate.net The structure-activity relationship (SAR) of pyrazine-2-carboxamide derivatives indicates that substitutions at the C6 position of the pyrazine ring can enhance antituberculosis activity against Mycobacterium tuberculosis H37Rv. researchgate.net For example, the synthesis and molecular docking studies of 6-chloropyrazine-2-carboxamides have been explored for their potential as anti-tuberculosis agents. researchgate.net It has been predicted that 6-chloro-N-octylpyrazine-2-carboxamide may exhibit good bioactivity against Mycobacterium tuberculosis. researchgate.net

Furthermore, various pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their potential as anti-tuberculosis agents due to the rise of multi-drug resistant tuberculosis. researchgate.net Studies on arylsulfanylpyrazinecarboxylic acid derivatives have also shown interesting antimycobacterial activity, with several compounds exhibiting significant growth inhibition of the virulent Mycobacterium tuberculosis H37Rv strain at a concentration of 6.25 µg/mL. nih.gov Some synthesized N-substituted 6-amino-5-cyanopyrazine-2-carboxamides have demonstrated antimycobacterial activity against Mycobacterium tuberculosis comparable to pyrazinamide. nih.gov Importantly, certain derivatives, such as 6-chloro-5-cyanopyrazine-2-carboxamide and 5-cyano-6-(heptylamino)pyrazine-2-carboxamide, were also active against Mycobacterium kansasii and Mycobacterium avium, which are typically not susceptible to pyrazinamide. nih.gov

| Compound Type | Target Organism | Key Findings | Citation |

|---|---|---|---|

| 6-chloropyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | Predicted to have good bioactivity. | researchgate.net |

| Arylsulfanylpyrazinecarboxylic acid derivatives | Mycobacterium tuberculosis H37Rv | Significant growth inhibition (50-100%) at 6.25 µg/mL. | nih.gov |

| N-substituted 6-amino-5-cyanopyrazine-2-carboxamides | Mycobacterium tuberculosis | Activity comparable to pyrazinamide (MIC 12.5-25 µg/mL). | nih.gov |

| 6-chloro-5-cyanopyrazine-2-carboxamide and 5-cyano-6-(heptylamino)pyrazine-2-carboxamide | Mycobacterium kansasii and Mycobacterium avium | Active against these PZA-unsusceptible strains. | nih.gov |

The primary active form of the antitubercular drug pyrazinamide is pyrazinoic acid (POA). nih.govnih.gov The mechanisms of action of POA and its derivatives are multifaceted. One of the proposed targets is the enzyme aspartate decarboxylase (PanD), which is involved in the biosynthesis of pantothenate (Vitamin B5), a precursor to coenzyme A. researchwithrutgers.com POA has been shown to weakly bind to and inhibit the activity of PanD from Mycobacterium tuberculosis. nih.govresearchwithrutgers.com This understanding has spurred the design of novel POA analogues with modifications to the pyrazine ring to create more potent PanD inhibitors. nih.govresearchwithrutgers.com For instance, an analogue with a bulky naphthamido group at the 3-position of the pyrazine ring demonstrated a 1000-fold increase in enzyme inhibition compared to POA. researchwithrutgers.com

Another identified target for PZA is the fatty acid synthase I (FAS I). nih.gov Additionally, recent research suggests that pyrazinoic acid acts as a protonophore, disrupting the proton motive force and causing acidification of the mycobacterial cytoplasm. nih.govfrontiersin.org This uncoupling of oxidative phosphorylation is proposed as a primary mechanism of action. nih.govfrontiersin.org The development of bioenergetic inhibitors targeting the electron transport chain and oxidative phosphorylation is a promising area in anti-tuberculosis drug discovery. frontiersin.org

While the primary focus has been on antitubercular activity, derivatives of this compound have also been evaluated for broader antibacterial and antifungal efficacy. A study on N-substituted 6-amino-5-cyanopyrazine-2-carboxamides found only weak antifungal and no significant antibacterial activity against other bacterial species. nih.gov However, a separate study on a novel series of pyrazine-2-carboxylic acid derivatives of piperazines showed good inhibition of GlcN-6-P synthase in molecular docking studies, suggesting a potential mechanism for antibacterial activity. rjpbcs.com

In a different study, certain carbazole (B46965) derivatives were screened for both anti-mycobacterial and antifungal activity. amazonaws.com While some derivatives showed better anti-mycobacterial activity, their antifungal activity against C. albicans was generally poor, with one compound showing potent activity. amazonaws.com The evaluation of arylsulfanylpyrazinecarboxylic acid derivatives also included screening for potential antifungal activity. nih.gov These findings indicate that while the primary strength of this class of compounds appears to be in the antimycobacterial arena, there is potential for broader antimicrobial applications that warrants further investigation.

| Compound Series | Antibacterial Finding | Antifungal Finding | Citation |

|---|---|---|---|

| N-substituted 6-amino-5-cyanopyrazine-2-carboxamides | No significant activity. | Weak activity. | nih.gov |

| Pyrazine-2-carboxylic acid derivatives of piperazines | Good inhibition of GlcN-6-P synthase (predicted). | Not specified. | rjpbcs.com |

| Carbazole derivatives | Some derivatives showed good anti-mycobacterial activity. | Generally poor against C. albicans, with one potent compound. | amazonaws.com |

| Arylsulfanylpyrazinecarboxylic acid derivatives | Evaluated for antimycobacterial activity. | Screened for potential antifungal activity. | nih.gov |

Antiviral Research Applications

Role as Key Intermediate in Antiviral Drug Synthesis (e.g., Favipiravir)

This compound and its isomers are pivotal intermediates in the synthesis of potent antiviral drugs, most notably Favipiravir (T-705). Favipiravir is a broad-spectrum antiviral agent effective against numerous RNA viruses. nih.gov Several synthetic routes to Favipiravir utilize an aminopyrazine carboxylic acid scaffold as the starting point.

Another synthetic strategy involves the nitration of 3-hydroxypyrazine-2-carboxamide, followed by reduction of the nitro group to generate a 6-aminopyrazine core (6-amino-3-hydroxypyrazine-2-carboxamide). nih.gov This 6-amino intermediate is then treated with Olah's reagent to install the fluorine atom, yielding Favipiravir. nih.gov The versatility of the aminopyrazine-2-carboxylic acid framework makes it a cornerstone in the various synthetic approaches to this important antiviral drug. rsc.org

| Starting Material/Intermediate | Key Transformation Steps | Resulting Product | Reference(s) |

| 3-Aminopyrazine-2-carboxylic acid | Esterification, bromination, amination, fluorination | Favipiravir | nih.govactanaturae.ru |

| 3-Aminopyrazine-2-carboxylic acid | Conversion to 3,6-dichloropyrazine-2-carbonitrile | Favipiravir | nih.govchemicalpapers.comsciencemadness.org |

| 3-Hydroxy-6-nitropyrazine-2-carboxamide | Reduction to 6-amino-3-hydroxypyrazine-2-carboxamide | Favipiravir | nih.gov |

Proposed Mechanisms of Antiviral Action

The antiviral activity associated with the this compound scaffold is primarily understood through the mechanisms of its derivatives, such as Favipiravir. These derivatives employ diverse strategies to inhibit viral replication.

The most well-documented mechanism is that of Favipiravir , which functions as a prodrug. rsc.org Upon entering cells, Favipiravir is converted by host enzymes into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). actanaturae.runih.gov This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.govrsc.org By mimicking a purine (B94841) nucleotide, favipiravir-RTP is incorporated into the growing viral RNA strand, ultimately halting viral genome replication. nih.gov

Other proposed antiviral mechanisms for pyrazine derivatives include:

Targeting Viroporins : Research into derivatives of pyrazine-2-carboxylic acid suggests they may act by inhibiting viroporins. sciforum.net Viroporins are small, virus-encoded ion channel proteins that embed in host cell membranes, disrupting cellular ion homeostasis to facilitate viral replication and release. By blocking these channels, pyrazine derivatives could prevent the virus from creating a favorable environment for its life cycle. sciforum.net

Inhibition of Host Kinases : Certain 2,6-disubstituted pyrazine derivatives have been identified as potent inhibitors of casein kinase 2 (CSNK2A). nih.gov CSNK2A is a host cell kinase that is exploited by some viruses, including coronaviruses, to facilitate viral entry and replication. Inhibiting this host factor represents a promising antiviral strategy as it may be less prone to the development of viral resistance. nih.gov

Anticancer and Cytotoxic Activity Investigations

In Vitro and In Silico Cytotoxicity Studies

The this compound scaffold has served as a template for the development of novel compounds with potential anticancer activity. Numerous in vitro studies have evaluated the cytotoxicity of its derivatives against a range of human cancer cell lines, complemented by in silico computational analyses to predict their activity.

A series of novel pyrazinoic acid (PA) derivatives were synthesized and tested against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com One of the most potent compounds, designated P16, demonstrated moderate cytotoxicity with IC50 values of 6.11 µM, 10.64 µM, and 14.92 µM against A549, MCF-7, and HT-29 cells, respectively. scispace.com Importantly, this compound showed a degree of selectivity, with a selectivity index of 9.02 when its cytotoxicity against the non-tumoral lung cell line MRC5 was compared to the A549 cancer cell line. scispace.com

In another study, N-substituted 3-aminopyrazine-2-carboxamides were assessed for cytotoxicity against the HepG2 human cancer cell line. nih.govmdpi.com While most compounds showed low toxicity, one derivative (compound 20, with a 4-CF3 phenyl substituent) exerted moderate cytotoxicity with an IC50 value of 41.4 µM. mdpi.com This highlights how specific substitutions can impart cytotoxic properties to the pyrazine core.

Transition metal complexes incorporating 3-aminopyrazine-2-carboxylic acid as a ligand have also shown significant anticancer activity. Both the parent acid and several of its metal complexes displayed notable activity against Ehrlich ascites tumour cells (EAC) in mice. dri.saresearchgate.net Computational studies using Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) have also been employed to model the cytotoxic activity of substituted amides of pyrazine-2-carboxylic acids, providing a framework for predicting the potency of new derivatives. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Cytotoxicity (IC50) | Reference(s) |

| Pyrazinoic Acid Derivative (P16) | A549 (Lung) | 6.11 µM | scispace.com |

| Pyrazinoic Acid Derivative (P16) | MCF-7 (Breast) | 10.64 µM | scispace.com |

| Pyrazinoic Acid Derivative (P16) | HT-29 (Colon) | 14.92 µM | scispace.com |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20) | HepG2 (Hepatocellular) | 41.4 µM | mdpi.com |

| 3-aminopyrazine-2-carboxylic acid and its metal complexes | Ehrlich Ascites Carcinoma (EAC) | Significant anticancer activity | dri.saresearchgate.net |

Identification of Molecular Targets in Cancer Pathways

Research into the anticancer mechanisms of this compound derivatives has begun to identify specific molecular targets within cancer cells. These investigations suggest that the compounds may exert their cytotoxic effects by inducing programmed cell death (apoptosis) and interacting with key macromolecules.

Molecular docking and experimental studies on a series of pyrazinoic acid derivatives have pointed to DNA and the anti-apoptotic protein Bcl-2 as potential molecular targets. scispace.com The most potent compound from this series, P16, was shown to induce apoptosis in A549 lung cancer cells in a concentration-dependent manner; as the concentration increased from 3 µM to 6 µM, the percentage of apoptotic cells rose from 8.54% to 72.4%. scispace.com Furthermore, electrophoretic gel mobility shift assays demonstrated that this compound could induce DNA cleavage, particularly in the presence of reactive oxygen species (ROS), suggesting it may function as a DNA-damaging agent. scispace.com The in silico docking studies supported these findings, predicting favorable binding interactions with both DNA and the Bcl-2 apoptosis regulator. scispace.com Targeting the Bcl-2 family of proteins is a validated strategy in cancer therapy, as it can lower the threshold for apoptosis induction in malignant cells.

While direct target identification for this compound itself in cancer is limited, the work on its derivatives provides a clear indication that its scaffold is a viable starting point for developing agents that interfere with fundamental cancer pathways, such as apoptosis regulation and genome integrity.

Enzyme and Receptor Interaction Studies

The scaffold of this compound is a key constituent in the development of molecules designed to interact with specific biological targets, such as enzymes and receptors. Its unique structural and electronic properties allow for the generation of derivatives with high affinity and selectivity, making it a valuable starting point in medicinal chemistry for targeting various disease-related proteins.

Inhibition of Enzymes Involved in Metabolic Pathways

Derivatives of pyrazine-2-carboxylic acid have been identified as inhibitors of key enzymes in the metabolic pathways of pathogenic organisms, particularly Mycobacterium tuberculosis. The bioactive form of the frontline anti-tuberculosis drug pyrazinamide is pyrazinoic acid (POA), which targets the biosynthesis of coenzyme A, an essential cofactor.

A primary target of POA is the enzyme aspartate decarboxylase (PanD), which catalyzes the formation of β-alanine from L-aspartate, a critical step in the coenzyme A biosynthetic pathway. nih.govscienceopen.com Research has confirmed that POA directly binds to and inhibits PanD, and mutations in the panD gene can confer resistance to the drug. nih.govscienceopen.com This established PanD as a biophysically and genetically validated target for pyrazinamide. nih.gov

Building on this knowledge, researchers have explored analogs of 3-aminopyrazine-2-carboxylic acid to develop more potent inhibitors. One such derivative, (3-(1-naphthamido)pyrazine-2-carboxylic acid), was identified as the first potent inhibitor of PanD from Mycobacterium abscessus. nih.gov This analog demonstrated significant inhibitory activity and whole-cell activity against M. abscessus, a pathogen against which pyrazinamide and POA are inactive. nih.gov The binding of this inhibitor to PanD is primarily driven by electrostatic interactions and hydrogen bonds. nih.gov

| Compound | Target Enzyme | Organism | IC₅₀ (µM) | Binding Affinity (K_D, µM) | Reference |

| Pyrazinoic acid (POA) | PanD | Mycobacterium tuberculosis | >200 mg/mL | Not specified | scienceopen.com |

| (3-(1-naphthamido)pyrazine-2-carboxylic acid) | PanD | Mycobacterium abscessus | 56 ± 4.8 | 143 ± 5.6 | nih.gov |

| (3-(1-naphthamido)pyrazine-2-carboxylic acid) | PanD | Mycobacterium tuberculosis | 2.5 | 20 ± 0.5 | nih.gov |

Kinase Inhibition Studies (e.g., Nek2)

The this compound framework is a cornerstone for the design of potent inhibitors of NIMA-related kinase 2 (Nek2), a mitotic kinase implicated in cancer. Structure-based drug design has led to the development of several aminopyrazine-based compounds that exhibit significant inhibitory activity against Nek2.

These inhibitors function by binding to an unusual, inactive "Tyr-down" conformation of the kinase. nih.gov The aminopyrazine ring itself typically forms two crucial hydrogen bonds with the hinge region of the Nek2 ATP-binding pocket. nih.gov The carboxylic acid group is also deeply involved in the interaction, forming hydrogen bonds with residues such as Tyr70 and Asp159, and a salt bridge with the catalytic lysine, Lys37. nih.gov

Structure-activity relationship (SAR) studies have revealed key features for potent Nek2 inhibition. For instance, modifications to a piperidine (B6355638) ring attached to the aminopyrazine core led to the discovery of a compound (referred to as compound 31 in the study) with an IC₅₀ of 0.05 µM, which demonstrated good selectivity over other kinases like Plk1. nih.gov The replacement of a trimethoxyphenyl group with thiophene (B33073) derivatives has also been shown to improve the permeability of these inhibitors. nih.gov These findings underscore the tractability of the aminopyrazine scaffold for generating potent and selective Nek2 inhibitors. scienceopen.comnih.govnih.gov

| Compound Feature | Target | IC₅₀ (µM) | Key Interactions | Reference |

| Aminopyrazine HTS Hit (Compound 2) | Nek2 | 1.3 | Aminopyrazine H-bonds with hinge; Carboxylic acid interacts with Tyr70, Lys37, Asp159. | nih.gov |

| Piperidine-modified analogue (Compound 31) | Nek2 | 0.05 | Optimized interactions within the binding pocket, selective over Plk1. | nih.gov |

| Benzoic acid analogue (Compound 12) | Nek2 | 2.8 | Carboxylic acid interacts with Tyr70, Lys37, Asp159. | nih.gov |

| 2-Arylamino-6-ethynylpurine (Compound 6) | Nek2 | 0.022 | Covalent targeting of Cys22 near the catalytic domain. | nih.gov |

Receptor Binding Affinity and Selectivity (e.g., mGluR2)

The metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a G-protein coupled receptor that has emerged as a significant therapeutic target for neuropsychiatric disorders, including schizophrenia. bldpharm.com The activation of mGluR2 can modulate excessive glutamatergic signaling, and positive allosteric modulators (PAMs) of this receptor are of particular interest as they offer the potential for greater selectivity and a more nuanced pharmacological effect compared to orthosteric agonists. researchgate.net

While direct examples of this compound derivatives as mGluR2 modulators are not extensively documented in publicly available literature, the structural features of known mGluR2 PAMs provide a basis for considering the potential of this scaffold. Many mGluR2 PAMs are characterized by aromatic ring systems linked by a flexible or rigid linker, designed to bind within a transmembrane allosteric pocket of the receptor. biorxiv.org

The development of potent and selective mGluR2 PAMs, such as BINA and JNJ-40411813, has validated this therapeutic approach, although clinical success has been mixed. bldpharm.com The design of novel chemotypes remains an active area of research. The this compound core, with its capacity for substitution at multiple positions, represents a viable starting point for designing novel ligands. Its rigid aromatic core and the presence of hydrogen bond donors and acceptors could be exploited to interact with key residues in the allosteric binding site of mGluR2, offering a potential avenue for the development of new classes of CNS-active agents.

Applications in Materials Science Research

Development of Supramolecular Architectures and Self-Assembled Systems

The design of supramolecular architectures relies on non-covalent interactions, such as hydrogen bonding and coordination bonds, to direct the assembly of molecules into well-defined, higher-order structures. 6-Aminopyrazine-2-carboxylic acid is an excellent candidate for supramolecular chemistry due to its multiple hydrogen bond donor and acceptor sites.

The amino group and the carboxylic acid group can participate in robust and directional hydrogen bonds, leading to the formation of predictable supramolecular synthons. For instance, the carboxylic acid moiety can form a homosynthon via a dimer, a common motif in carboxylic acid-containing structures. More interestingly, the combination of the carboxylic acid and the pyrazine (B50134) nitrogen or the amino group can lead to the formation of heterosynthons. The interaction between a carboxylic acid and a pyridine (B92270) nitrogen is a well-established and reliable supramolecular heterosynthon. In aminopyrazine derivatives, a two-point O–H···N and N–H···O synthon is a primary driving force for the assembly between the carboxylic acid and the pyrazine base. researchgate.net

A study on a mercury(I)-organic framework synthesized from 3-aminopyrazine-2-carboxylic acid demonstrated the formation of a 2D-layer structure where the aminopyrazine-2-carboxylate acts as a bridging ligand. researchgate.net These layers are further assembled into a 3D supramolecular network through hydrogen bonds and C–H···N interactions. researchgate.net This highlights the potential of aminopyrazine carboxylic acids in creating complex, multidimensional supramolecular systems.

Table 1: Potential Supramolecular Synthons involving this compound

| Synthon Type | Interacting Groups | Description |

| Homosynthon | Carboxylic acid - Carboxylic acid | Dimer formation through hydrogen bonding between two carboxylic acid groups. |

| Heterosynthon | Carboxylic acid - Pyrazine Nitrogen | Hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the pyrazine ring. |

| Heterosynthon | Amino group - Carboxylic acid | Hydrogen bonding between the amino group of one molecule and the carboxylic acid group of another. |

| Metallo-supramolecular Assembly | Carboxylate/Pyrazine Nitrogen - Metal Ion | Coordination bonds leading to the formation of metal-organic frameworks or coordination polymers. |

Role in Polymer Science and Macromolecular Engineering

The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid group, suggests its potential as a monomer for the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in the main chain. They are typically synthesized through the step-growth polycondensation of a dicarboxylic acid with a diamine, or the self-condensation of an amino acid. mdpi.com

This compound can, in principle, undergo self-condensation to form a polyamide with the pyrazine ring incorporated into the polymer backbone. This would result in a polymer with unique properties imparted by the aromatic and heteroatomic nature of the pyrazine unit, such as enhanced thermal stability and specific solubility characteristics. The general reaction for the formation of such a polyamide is depicted below:

n(H₂N–C₅H₂N₂–COOH) → [–NH–C₅H₂N₂–CO–]n + n(H₂O)

The incorporation of the pyrazine ring into the polymer chain could also influence the polymer's morphology and intermolecular interactions, potentially leading to materials with interesting liquid crystalline or self-assembling properties.

While direct reports on the synthesis of polyamides from this compound are scarce, the synthesis of coordination polymers using the related 2-aminopyrazine (B29847) ligand has been demonstrated. mdpi.comnih.gov In these materials, the aminopyrazine acts as a bridging ligand, linking metal centers to form one-dimensional chains. mdpi.comnih.gov This suggests that this compound could also be used to create hybrid organic-inorganic polymers with tailored properties.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Monomer(s) | Potential Properties |

| Polyamide | This compound (self-condensation) | High thermal stability, specific solubility, potential for liquid crystallinity. |

| Co-polyamide | This compound + other diamines or dicarboxylic acids | Tunable mechanical and thermal properties. |

| Coordination Polymer | This compound + Metal Ions | Hybrid organic-inorganic materials with potential catalytic or sensing applications. |

Potential in Electronic and Optical Materials Development

Pyrazine and its derivatives have attracted significant interest for their potential applications in electronic and optical materials due to their electron-deficient nature and rigid, planar structure. mdpi.com The pyrazine ring can act as a π-acceptor, making it a suitable component for creating "push-pull" chromophores, which are essential for nonlinear optical (NLO) materials. researchgate.net

Research on various pyrazine derivatives has demonstrated their promising second-order NLO properties. rsc.orgupce.cz These properties arise from the intramolecular charge transfer (ICT) from an electron-donating group (the "push") to an electron-accepting group (the "pull") through a π-conjugated system. In this compound, the amino group can act as an electron donor, while the pyrazine ring and the carboxylic acid group can act as electron acceptors. This inherent "push-pull" character suggests that this compound and its derivatives could exhibit significant NLO activity.

The electronic properties of materials incorporating pyrazine moieties have been investigated in the context of organic light-emitting diodes (OLEDs) and photosensitive devices. researchgate.netacs.org For instance, donor-acceptor compounds utilizing pyrazine and triphenylamine have been synthesized and shown to have good performance as active elements in OLEDs. researchgate.net The incorporation of this compound into conjugated polymer systems could lead to materials with interesting photophysical properties, such as fluorescence and phosphorescence, which are desirable for various optoelectronic applications.

Furthermore, the electronic absorption spectra of metal complexes of 3-aminopyrazine-2-carboxylic acid show intense bands due to ligand-to-metal charge transfer (LMCT) transitions. The ability to tune these electronic transitions by changing the metal ion or modifying the ligand structure is a key aspect in the design of new functional materials for applications in sensing and photocatalysis.

Table 3: Potential Electronic and Optical Properties of Materials Based on this compound

| Property | Potential Application | Underlying Mechanism |

| Second-order Nonlinear Optics (NLO) | Optical switching, frequency doubling | Intramolecular charge transfer (ICT) from the amino group to the pyrazine ring and carboxylic acid group. |

| Photoluminescence (Fluorescence/Phosphorescence) | Organic Light-Emitting Diodes (OLEDs), sensors | π-π* transitions within the pyrazine ring, potential for ligand-to-metal charge transfer in metal complexes. |

| Photoconductivity | Photodetectors, solar cells | Generation of charge carriers upon light absorption. |

| Chemiresistive Sensing | Chemical sensors | Changes in conductivity upon interaction with analytes. |

Applications in Agrochemical Research

Development of Herbicidal Agents

While 6-Aminopyrazine-2-carboxylic acid itself may not be a commercialized herbicide, its structural framework is integral to the research and development of new herbicidal agents. The broader class of heterocyclic carboxylic acids, particularly pyridine (B92270) and pyrimidine (B1678525) carboxylic acids, includes some of the most effective synthetic auxin herbicides used for broadleaf weed control. wikipedia.org Research into pyrazine-2-carboxylic acid derivatives explores their potential to exhibit similar modes of action, such as inhibiting photosynthesis or disrupting plant growth processes.

Studies on amides derived from substituted pyrazine-2-carboxylic acids have shown that these compounds can interfere with vital plant functions. For instance, certain amides of 6-chloropyrazine-2-carboxylic acid, a related compound, have demonstrated significant inhibitory effects on the oxygen evolution rate in spinach chloroplasts, a key process in photosynthesis.

Detailed research findings have highlighted specific structural features that enhance herbicidal activity. The substitution on the pyrazine (B50134) ring and the nature of the amide group are critical in determining the efficacy of these potential herbicides.